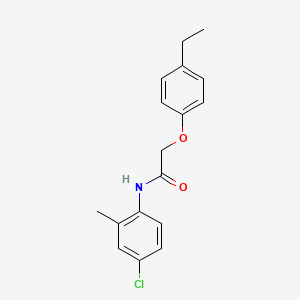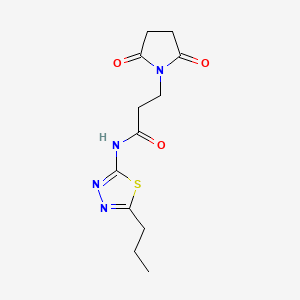
N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide, also known as clofibric acid, is a synthetic compound that belongs to the class of fibrates. It is extensively used in the laboratory for research purposes due to its ability to modulate lipid metabolism and regulate gene expression. The purpose of
Mecanismo De Acción
Clofibric acid exerts its effects on lipid metabolism and gene expression by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, while activation of PPARγ leads to increased insulin sensitivity and decreased inflammation.
Biochemical and Physiological Effects
Clofibric acid has been shown to have a number of biochemical and physiological effects, including reducing plasma triglyceride levels, increasing high-density lipoprotein cholesterol levels, and decreasing low-density lipoprotein cholesterol levels. Additionally, it has been shown to increase insulin sensitivity and decrease inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofibric acid is a useful tool for studying the effects of fibrates on lipid metabolism and gene expression. However, it is important to note that its effects may vary depending on the cell or tissue type being studied. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide acid is not suitable for use in vivo due to its low bioavailability and potential toxicity.
Direcciones Futuras
There are a number of future directions for research on N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide acid, including:
1. Investigating the effects of this compound acid on other metabolic pathways, such as glucose metabolism and amino acid metabolism.
2. Developing more potent and selective PPAR agonists for use in the treatment of metabolic diseases.
3. Studying the effects of this compound acid on non-alcoholic fatty liver disease, a common metabolic disorder.
4. Investigating the potential use of this compound acid as a therapeutic agent for other diseases, such as cancer and inflammatory disorders.
Conclusion
In conclusion, this compound acid is a synthetic compound that is extensively used in scientific research to study the effects of fibrates on lipid metabolism and gene expression. It exerts its effects through activation of PPARα and PPARγ, leading to increased fatty acid oxidation, decreased triglyceride synthesis, increased insulin sensitivity, and decreased inflammation. While this compound acid has limitations for use in vivo, it remains a valuable tool for studying metabolic pathways and developing new therapeutic agents for the treatment of metabolic diseases.
Aplicaciones Científicas De Investigación
Clofibric acid has been extensively used in scientific research to study the effects of fibrates on lipid metabolism and gene expression. It has been shown to reduce plasma triglyceride levels, increase high-density lipoprotein cholesterol levels, and decrease low-density lipoprotein cholesterol levels. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide acid has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-13-4-7-15(8-5-13)21-11-17(20)19-16-9-6-14(18)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOHGZIALDJDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3460834.png)
![methyl 2-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B3460842.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B3460849.png)

![2-(2,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3460855.png)




![2-(2,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3460886.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B3460895.png)
![2-cyclohexyl-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B3460898.png)